1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with the molecular formula C19H18ClF3N4O3 and a molecular weight of 442.82 g/mol. It is characterized by a unique structure that incorporates various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound is typically available in a purity of around 95% and is utilized in various scientific applications, particularly in the development of novel therapeutic agents.
The synthesis of 1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one can be approached through several methods, primarily involving multi-step organic reactions. The process typically includes:
The molecular structure of 1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one can be described as follows:
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
OOWJANUKQAIDDZ-UHFFFAOYSA-N
This compound features a complex arrangement with multiple rings and functional groups, including a chlorophenyl moiety, a trifluoromethyl group, and an oxadiazole ring, contributing to its potential biological activity.
The chemical reactivity of 1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one can be explored through various reaction pathways:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The physical and chemical properties of 1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one are significant for understanding its behavior in different environments:
These properties affect its application in laboratory settings and its formulation as a pharmaceutical agent .
The applications of 1-(4-Chlorophenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one primarily lie within scientific research:
Research into such compounds contributes significantly to advancements in medicinal chemistry and pharmacology .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: